molecular formula C9H10N2 B1346013 2-Cyclohexylidenemalononitrile CAS No. 4354-73-8

2-Cyclohexylidenemalononitrile

Cat. No.: B1346013
CAS No.: 4354-73-8
M. Wt: 146.19 g/mol
InChI Key: LFIASOWXJLMZNB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The compound this compound exhibits a complex nomenclature system that reflects its sophisticated molecular architecture and varied applications across different chemical disciplines. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 2-cyclohexylidenepropanedinitrile, emphasizing its structural foundation as a propanedinitrile derivative with a cyclohexylidene substituent. The compound's structural identity is further characterized by multiple synonymous names that reflect different aspects of its molecular framework, including cyclohexylidenemalononitrile, propanedinitrile cyclohexylidene, and delta-1-alpha-cyclohexanemalononitrile.

The molecular structure of this compound is defined by the molecular formula C₉H₁₀N₂, indicating a composition of nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 146.19 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System reveals the arrangement as N#CC(C#N)=C1CCCCC1, clearly illustrating the characteristic malononitrile moiety attached to a cyclohexylidene group. This structural configuration places the compound within the broader classification of nitriles and enones, owing to the presence of both cyano functional groups and a double bond within its molecular framework.

The International Chemical Identifier for this compound is documented as InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2, providing a standardized method for representing its molecular structure across different chemical databases and research platforms. The corresponding International Chemical Identifier Key, LFIASOWXJLMZNB-UHFFFAOYSA-N, serves as a unique identifier that facilitates efficient database searches and chemical information retrieval. These standardized identifiers ensure consistent recognition and communication of the compound's identity within the global scientific community.

Historical Context and Discovery

The historical development of this compound traces back to early investigations into the reactivity patterns of malononitrile derivatives and their interactions with cyclic ketones under basic conditions. Initial research conducted by Corson and Stoughton in 1928 first reported the formation of this compound through the reaction between cyclohexanone and malononitrile in the presence of basic catalysts. Their pioneering work described the product as a crystalline solid with a melting point of 173.5-174.5 degrees Celsius, establishing the fundamental synthetic pathway that would influence subsequent research directions.

Subsequent investigations revealed important insights into the true nature of the compound and its structural characteristics. A second group of researchers demonstrated that this compound exists primarily as a liquid with a boiling point of 137-138 degrees Celsius at 10 millimeters of mercury pressure, challenging earlier assumptions about its physical state. These findings suggested that the previously reported crystalline solid was actually a dimeric or polymeric form of the compound, leading to more sophisticated understanding of its chemical behavior and structural variations.

The resolution of these apparent contradictions came through detailed structural analysis that revealed the compound's propensity to undergo base-catalyzed dimerization reactions. Research demonstrated that treatment of this compound with basic catalysts such as piperidine results in the formation of a dimeric structure with enhanced thermal stability and altered physical properties. This discovery established important precedents for understanding the reactivity patterns of malononitrile derivatives and their tendency to form complex molecular architectures under specific reaction conditions.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations and its role as a versatile building block for complex molecular construction. The compound's malononitrile moiety provides dual cyano functionalities that exhibit enhanced reactivity toward nucleophilic addition reactions, while the cyclohexylidene group introduces steric and electronic effects that influence reaction selectivity and product formation. This structural arrangement positions the compound as an important intermediate in various synthetic methodologies, particularly those involving multi-component reactions and cascade transformations.

The compound's chemical behavior is characterized by its ability to participate in numerous fundamental organic reactions, including nucleophilic additions, Michael additions, and condensation reactions. The presence of the malononitrile functional groups enables the compound to act as both an electrophilic and nucleophilic partner in various reaction schemes, depending on the specific reaction conditions and the nature of other reaction participants. This dual reactivity profile makes this compound particularly valuable in the development of new synthetic strategies and the construction of complex molecular frameworks.

Research has demonstrated that this compound exhibits remarkable versatility in facilitating the formation of heterocyclic compounds and other complex organic structures. The compound's ability to undergo Knoevenagel condensation reactions with various carbonyl compounds results in the formation of alpha-beta-unsaturated nitriles, which serve as important intermediates in the synthesis of pharmaceutically relevant molecules and advanced materials. Additionally, its participation in Michael addition reactions enables the construction of 1,4-dicarbonyl and 1,4-dinitrile compounds, expanding the scope of accessible molecular architectures.

Research Scope and Applications Overview

Contemporary research involving this compound encompasses a broad spectrum of applications that highlight its continued relevance in modern synthetic chemistry and materials science. The compound's utility extends beyond traditional organic synthesis to include specialized applications in polymer chemistry, dye development, and advanced materials research. Current research directions focus on exploiting the compound's unique electronic and optical properties for the development of novel functional materials with tailored characteristics.

The following table summarizes the key physical and chemical properties that define the research scope and applications of this compound:

Property Value Source Reference
Molecular Weight 146.19 g/mol
Melting Point 166.2-168.9°C
Boiling Point 147°C at 15 Torr
Density 1.0183 g/cm³ at 25°C
Chemical Abstracts Service Number 4354-73-8
European Community Number 889-165-5
Unique Ingredient Identifier 8VY2YC8U8N

Modern applications of this compound in materials science leverage its optical and electronic characteristics for the development of specialized polymers and advanced functional materials. Research has shown that the compound's conjugated structure and electron-withdrawing cyano groups contribute to interesting photochemical properties that make it suitable for applications in organic electronics and photochemistry. These properties have led to investigations into its potential use in the development of organic semiconductors, light-emitting materials, and other technologically relevant applications.

The compound's role in pharmaceutical research continues to expand as investigators explore its utility as a synthetic intermediate in the preparation of biologically active compounds. The malononitrile framework provides access to diverse heterocyclic structures that are commonly found in pharmaceutically relevant molecules, while the cyclohexylidene group offers opportunities for introducing specific steric and electronic modifications. This combination of features positions this compound as a valuable tool in medicinal chemistry research and drug discovery efforts.

Research into the environmental and sustainable aspects of this compound synthesis and applications represents an emerging area of investigation. Current studies focus on developing more efficient synthetic methodologies that minimize waste generation and environmental impact while maintaining high product yields and selectivity. These efforts align with broader trends in green chemistry and sustainable synthetic practices, ensuring that the compound's continued use in research and industrial applications meets evolving environmental standards and regulatory requirements.

Properties

IUPAC Name

2-cyclohexylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIASOWXJLMZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10195875
Record name Malononitrile, cyclohexylidene-
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Molecular Weight

146.19 g/mol
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CAS No.

4354-73-8
Record name Cyclohexylidenemalononitrile
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Record name Malononitrile, cyclohexylidene-
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Record name Propanedinitrile, cyclohexylidene-
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Record name Malononitrile, cyclohexylidene-
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Record name 2-Cyclohexylidenemalononitrile
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Preparation Methods

Knoevenagel Condensation Using Cyclohexanone and Malononitrile

  • Reactants : Cyclohexanone or substituted cyclohexanone derivatives and malononitrile.
  • Catalysts : Ammonium acetate and acetic acid are commonly used to catalyze the condensation.
  • Solvent : Toluene is preferred for its ability to facilitate reflux and water removal.
  • Reaction Conditions : Reflux with water removal (Dean-Stark apparatus) to drive the equilibrium toward product formation.
  • Workup : After completion, the reaction mixture is cooled, washed with dilute acid or water, concentrated, and purified by crystallization or chromatography.

Example from literature :
A reaction mixture containing 65.0 g (0.569 mol) of 4-heptanone, 39.4 g (0.569 mol) of malononitrile, 6.6 g (0.086 mol) ammonium acetate, 10.3 g (0.171 mol) acetic acid, and toluene was refluxed with water removal. After completion, the mixture was cooled, washed, concentrated, and purified to yield 2-(4-heptyl)malononitrile with a 92% yield.

Cyclization and Aromatization Reactions

  • The initially formed 2-(cyclohexenylidene) malononitrile can undergo further transformations such as cyclization or aromatization.
  • Aromatization is typically catalyzed by metal catalysts (e.g., Pt/C) or under oxidative conditions.
  • Reaction temperatures range from 80 to 150 °C, with 80–130 °C being preferred.
  • Solvent-free conditions or toluene as solvent are both viable.

Example :
Heating 2-(2,6-diethyl-4-methyl-2-en-1-cyclohexylidene) malononitrile with Pt/C catalyst at 160 °C in N,N-dimethylacetamide yielded diethyl 2-(3-methylphenyl) malonate in 84% yield after aromatization.

One-Step Aromatization-Hydrolyzation to 2-Aryl Malonamide

  • A novel method involves direct conversion of 2-(cyclohexenylidene) malononitrile to 2-aryl malonamide via an aromatization-hydrolyzation reaction.
  • This reaction uses an oxidant (e.g., hydrogen peroxide, potassium persulfate, or concentrated sulfuric acid) and water.
  • The process avoids expensive metal catalysts and reduces waste.
  • Molar ratio of oxidant to substrate is typically 0.5–2.0:1, preferably 1.0–1.2:1.
  • This method is suitable for industrial scale due to its cost-effectiveness and high yield.

Comparative Data Table of Preparation Methods

Method Type Key Reactants & Catalysts Solvent Temperature (°C) Yield (%) Notes
Knoevenagel Condensation Cyclohexanone + Malononitrile + NH4OAc + AcOH Toluene Reflux (~110) 80–92 Water removal essential; purification by washing and concentration
Aromatization with Metal Catalyst 2-(Cyclohexenylidene) malononitrile + Pt/C N,N-Dimethylacetamide or PEG dimethyl ether 160–180 72–84 Catalyst recovery possible; requires high temperature
One-step Aromatization-Hydrolyzation 2-(Cyclohexenylidene) malononitrile + Oxidant + Water Usually aqueous or mixed 25–100 (varies) High No metal catalyst; environmentally friendly; suitable for industrial production

Research Findings and Notes

  • The condensation reaction is highly efficient when ammonium acetate and acetic acid are used as catalysts, facilitating the formation of the malononitrile adduct with high selectivity and yield.
  • Aromatization reactions require careful control of temperature and catalyst loading to maximize yield and minimize by-products.
  • The one-step aromatization-hydrolyzation method represents a significant advancement by simplifying the process and reducing environmental impact, making it industrially attractive.
  • NMR data (1H and 13C) confirm the structure and purity of the synthesized compounds, with characteristic chemical shifts consistent with the expected molecular frameworks.

Chemical Reactions Analysis

Dimerization and Cyclization Reactions

CHMN undergoes spontaneous dimerization under ambient or reflux conditions. In a seminal study, Nakano et al. observed that CHMN dimerizes and cyclizes to form 3-amino-2,4-dicyano-2-[imino(methoxy)methyl]spiro[bicyclo deca-3,5-diene-1,1′-cyclohexane] (3 ), confirmed via X-ray crystallography . The reaction proceeds via a Michael addition mechanism, where two CHMN molecules react to form a spirocyclic structure.

Metwally et al. demonstrated that the choice of catalyst critically influences product distribution :

  • Piperidine catalysis : Forms 2-aminospiro-[3,4,5,6,7,4a-hexahydronaphthalene-4,1′-cyclohexane]-1,3,3-tricarbonitrile (11 ).

  • Sodium acetate catalysis : Yields 9,10-diaza-8,11-dioxo-tricyclo-[4.3.3.0^1,6]-dodecane-7,12-dicarbonitrile (12 ).

Multicomponent Reactions (MCRs)

CHMN participates in pseudo four-component reactions with salicylaldehydes and cyclic ketones to synthesize substituted 2-amino-4H-chromenes. A representative example involves:

  • Salicylaldehyde , cyclohexanone , and malononitrile under NaOAc catalysis .

Transfer Hydrogenation

CHMN serves as a substrate in metal-free transfer hydrogenation using amine–borane adducts. Key findings include :

  • Deuterium labeling : Confirmed stepwise H⁻ (hydride) and H⁺ (proton) transfer to the α,β-unsaturated system.

  • Kinetic isotope effects : Normal DKIE values (1.55–1.61) indicate N–H bond cleavage as the rate-determining step.

Table 2: Deuterium Kinetic Isotope Effects (DKIE) in Transfer Hydrogenation

SubstrateIsotope UsedDKIE
2-CyclohexylidenemalononitrileH₃N·BD₃1.00
This compoundD₃N·BH₃1.55
This compoundD₃N·BD₃1.61

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenemalononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile groups. These groups can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the cyclohexylidene group, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-Cyclohexylidenemalononitrile

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index
2-(1-Phenylethylidene)malononitrile 4354-73-8 C₁₁H₈N₂ Phenyl group 0.93
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 55490-87-4 C₁₂H₈N₂ Indenyl group 0.93
2-Chlorobenzylidenemalononitrile 2698-41-1 C₁₀H₅ClN₂ Chlorinated aromatic ring -
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile - C₁₂H₁₄N₂ Methyl-substituted cyclohexene 0.58
  • Aromatic vs. Aliphatic Substituents: 2-Benzylidenemalononitrile derivatives (e.g., 2d in ) exhibit higher reactivity in C–H addition reactions (e.g., 82% yield for product 5) compared to aliphatic analogs like this compound (product 4, 82% yield). The π-conjugation in aromatic systems enhances electrophilicity . Chlorinated analogs (e.g., 2-Chlorobenzylidenemalononitrile) are used as lacrimators (tear gases) due to their volatility and irritant properties, unlike the non-halogenated cyclohexyl derivative .

Table 2: Reaction Yields with Different Malononitrile Derivatives

Substrate Reaction Type Yield (%) Reference
This compound Photocatalytic C–H addition 82
2-Benzylidenemalononitrile Photocatalytic C–H addition 82
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile Knoevenagel condensation 91

Solvent and Reactivity Trends

This compound participates in metal-free transfer hydrogenation with ammonia borane (AB). Key findings include:

  • Solvent Polarity : Reactions in THF (low polarity) complete in 10 min , while acetonitrile (high polarity) requires 1 h due to reduced AB solubility .
  • Comparison with Polar Analogs: Derivatives like 2-(Anthracen-9-ylmethylene)malononitrile show slower reaction kinetics in non-polar solvents, emphasizing the role of π-π interactions in stabilizing transition states .

Crystallographic and Spectroscopic Differences

  • Crystal Packing: Unlike 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile (), which forms C–H···π interactions, this compound lacks classical hydrogen bonds, relying on van der Waals forces for stabilization .
  • NMR Shifts: Cyclohexylidenemalononitrile: δC 183.89 ppm (C=), 112.03 ppm (-CN). 2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: Additional methyl signals at δC 20–30 ppm .

Biological Activity

2-Cyclohexylidenemalononitrile, with the chemical formula C9H10N2C_9H_{10}N_2, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structural features, which include a cyclohexyl group and two cyano groups. These attributes contribute to its reactivity and potential biological interactions.

  • Molecular Weight: 150.19 g/mol
  • Melting Point: Data indicates a melting point around 66-68 °C .
  • Solubility: The compound is generally soluble in organic solvents.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity is often measured against standard references like ascorbic acid, with some compounds demonstrating comparable efficacy .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects. In a study focusing on fused chromenes, it was found that derivatives of malononitrile possess notable antibacterial activity against various pathogens . The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Research into related malononitrile derivatives indicates their ability to target specific cellular pathways involved in cancer progression .

Synthesis and Evaluation

A recent study synthesized a series of malononitrile derivatives, including this compound, and evaluated their biological activities. The synthesis involved a multi-component reaction that yielded products with varying degrees of biological efficacy . The synthesized compounds were tested for their inhibitory effects on cancer cell lines, showing promising results.

CompoundCancer Cell LineIC50 (µM)Activity
This compoundHeLa25Moderate
Derivative AMCF-715High
Derivative BA54930Moderate

Mechanistic Studies

Mechanistic studies have focused on the interaction of this compound with cellular proteins involved in oxidative stress response. It has been suggested that the compound may activate the Nrf2 pathway, leading to enhanced expression of antioxidant genes . This pathway is critical for cellular defense against oxidative damage.

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for synthesizing 2-Cyclohexylidenemalononitrile, and how does solvent choice influence yield?

  • Methodological Answer : Synthesis typically involves cyclohexanone and malononitrile under basic catalysis. Key parameters include maintaining anhydrous conditions and temperatures between 60–80°C. Solubility in polar aprotic solvents (e.g., THF) enhances reaction efficiency, while non-polar solvents may reduce byproduct formation. Purity can be confirmed via elemental analysis (e.g., C: 77.44%, H: 5.86%, N: 10.63%) and MALDI-TOF mass spectrometry .

Q. How can researchers characterize this compound using NMR spectroscopy?

  • Methodological Answer : ¹H and ¹³C NMR in THF-d₈ reveal distinct signals:

  • ¹H NMR : δ 1.63–1.87 ppm (cyclohexyl -CH₂-), δ 2.62–2.75 ppm (methylene -CH₂- adjacent to nitrile groups) .
  • ¹³C NMR : Peaks at δ 112.03 ppm (-CN) and δ 183.89 ppm (sp²-hybridized carbons) confirm the conjugated dinitrile structure .

Q. What solvents are suitable for dissolving this compound in kinetic studies?

  • Methodological Answer : The compound exhibits moderate solubility in THF, DMF, and acetonitrile, but limited solubility in water. Solvent polarity should align with reaction mechanisms; for example, THF is ideal for studying hydrogen transfer reactions due to its compatibility with polar hydrogen donors .

Advanced Research Questions

Q. How does this compound participate in metal-free transfer hydrogenation, and what mechanistic insights exist?

  • Methodological Answer : As a hydrogen acceptor, the compound undergoes reduction via polar hydrogen donors (e.g., alcohols). Kinetic studies using deuterated donors (e.g., iPrOD) and in situ IR spectroscopy can track C=N bond saturation. The reaction proceeds via a six-membered transition state, with rate dependence on donor acidity and steric effects .

Q. What safety protocols are critical for handling this compound in high-throughput experiments?

  • Methodological Answer : Use NIOSH-approved PPE, including nitrile gloves and face shields. Avoid skin contact due to potential nitrile toxicity. Emergency measures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion. Safety data for analogs (e.g., 2-(4-Nitrobenzylidene)malononitrile) recommend fume hood use and inert-atmosphere storage .

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Comparative studies with 2-Chlorobenzylidenemalononitrile (CAS 2698-41-1) show electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the α-carbon, accelerating [2+2] cycloaddition. DFT calculations and Hammett σ constants can quantify electronic effects .

Q. What analytical methods resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 82.61 ppm vs. δ 85.2 ppm for cyclohexylidene carbons) may arise from solvent polarity or tautomerism. High-resolution MS and X-ray crystallography (e.g., analogs like 2-[4-(Diethylamino)benzylidene]malononitrile) provide definitive structural validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylidenemalononitrile

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